2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
Description
2,3-Dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic acrylamide derivative characterized by a thioether (sulfanyl) group at the C3 position, a dichloro-substituted acrylamide backbone, and a 6-methoxy-3-pyridinyl amide substituent. The sulfanyl group (-S-) attached to the 4-chlorobenzyl moiety distinguishes it from oxidized analogs such as sulfinyl (SO) or sulfonyl (SO₂) derivatives.
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-12(8-20-13)21-16(22)14(18)15(19)24-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJWVWYANCAHMV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=C(C=C2)Cl)/Cl)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide, with the CAS number 337922-36-8, is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.
- Molecular Formula : C16H13Cl3N2O4S
- Molar Mass : 435.71 g/mol
- Density : Approximately 1.466 g/cm³ (predicted)
- Boiling Point : 539.9°C (predicted)
- pKa : 7.67 (predicted)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. The compound was tested against several pathogens, revealing significant activity:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : These derivatives demonstrated bactericidal and fungicidal activities against tested strains, including Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : The compound showed substantial efficacy in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating potential for use in treating biofilm-related infections .
The biological mechanisms underlying the activity of this compound include:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition : The compound demonstrated inhibition of DNA gyrase with IC50 values between 12.27–31.64 μM and DHFR with IC50 values between 0.52–2.67 μM, suggesting its role in disrupting bacterial DNA replication and folate synthesis .
Toxicity Profile
Toxicity assessments indicated that the compound has low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and noncytotoxicity with IC50 values exceeding 60 μM, making it a candidate for further development in therapeutic applications .
Case Studies
- In Vitro Studies on Antimicrobial Efficacy :
- A study reported that the compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.
- Synergistic Effects :
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The sulfonyl analog is more polar than the sulfanyl or sulfinyl derivatives due to its highly electronegative SO₂ group, likely improving aqueous solubility .
- Reactivity : The sulfanyl group’s lower oxidation state may render the target compound more reactive in nucleophilic environments compared to its oxidized analogs.
Acrylamide Derivatives with Aryl/Heteroaryl Substituents
Acrylamides with variations in the aryl/heteroaryl groups exhibit divergent physicochemical and synthetic properties:
Key Observations :
- Substituent Effects : Bulky groups (e.g., tert-butyl in 11i) reduce synthetic yields (53% vs. 81% for 11g), likely due to steric hindrance .
- Electronic Effects : Electron-donating methoxy groups (in 11g and 11i) may enhance solubility, whereas electron-withdrawing chloro groups (target compound) increase electrophilicity.
Structural and Crystallographic Insights
Crystal structures of related amides highlight conformational flexibility and intermolecular interactions:
- N-Substituted Acetamides : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing .
- Sulfanyl-Containing Triazoles : The 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole shows dense molecular packing via C–H⋯π and van der Waals interactions, suggesting similar behavior for the target compound’s sulfanyl group .
Q & A
Q. What are the recommended methods for synthesizing 2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide, and how can reaction conditions be optimized?
Synthesis typically involves stepwise functionalization:
- Step 1 : Thioether formation via nucleophilic substitution between 4-chlorobenzyl thiol and a dichlorinated acrylate precursor under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2 : Amidation with 6-methoxy-3-pyridinylamine using coupling agents like EDCI/HOBt in dichloromethane.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio for thiol to acrylate) to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ a multi-spectral approach:
- UV-Vis : Confirm π→π* transitions in the acrylamide backbone (λ ~250–300 nm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C aromatic bend at ~690 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, pyridinyl protons at δ 6.5–8.5 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~450–460) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., dichloromethane) .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or IR peaks)?
- Hypothesis Testing : If NMR shows unexpected splitting, consider rotational barriers (e.g., restricted rotation around the sulfanyl group) or diastereotopic protons. Use variable-temperature NMR to confirm dynamic effects .
- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian 16 with B3LYP/6-31G*) to assign ambiguous signals .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing unit cell parameters (e.g., R-factor <0.05 for high confidence) .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity (e.g., enzyme inhibition or cytotoxicity)?
- Dose-Response Assays : Test concentrations from 1 nM–100 μM in triplicate, using positive controls (e.g., staurosporine for cytotoxicity) .
- Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) to suspected targets (e.g., kinases or proteases).
- Mechanistic Studies : Perform Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
- Accelerated Degradation Studies :
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products (e.g., hydrolysis of acrylamide to carboxylic acid) .
- Photostability : Expose to UV light (λ=254 nm) and monitor λmax shifts in UV-Vis spectra. Use amber vials for light-sensitive samples .
- pH Stability : Test in buffers (pH 3–10) at 25°C; observe precipitation or spectral changes .
Q. What computational strategies can predict the compound’s reactivity or interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., PDB: 1ATP for kinase targets). Validate with MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F at benzyl position) on bioactivity using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
